molecular formula C11H9BrN2O B1493776 6-(4-Bromobenzyl)pyrimidin-4-ol CAS No. 1368837-82-4

6-(4-Bromobenzyl)pyrimidin-4-ol

Cat. No. B1493776
CAS RN: 1368837-82-4
M. Wt: 265.11 g/mol
InChI Key: AWAKTWQKNRFCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in medicinal chemistry. A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized using 4,6-dichloropyrimidine as a starting material . The antiproliferative activity of these compounds was evaluated in vitro .


Molecular Structure Analysis

There is limited information available on the specific molecular structure of 6-(4-Bromobenzyl)pyrimidin-4-ol .


Physical And Chemical Properties Analysis

There is limited information available on the specific physical and chemical properties of 6-(4-Bromobenzyl)pyrimidin-4-ol .

Scientific Research Applications

Pharmacological Research

6-(4-Bromobenzyl)pyrimidin-4-ol and its derivatives have been explored for their pharmacological potential. For example, CERC-301, a structurally related compound, demonstrated high-binding affinity specific to the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It showed efficacy in preclinical models, indicating its potential in treating major depressive disorders (Garner et al., 2015).

Clinical Oncology

In the field of oncology, compounds related to 6-(4-Bromobenzyl)pyrimidin-4-ol, such as 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), have been studied. ABPP, an oral interferon inducer, was investigated in a Phase I study involving 59 patients, indicating its potential as an immunotherapeutic agent in cancer treatment (Rios et al., 1986).

Hematology and Genetic Research

6-(4-Bromobenzyl)pyrimidin-4-ol derivatives have also been investigated for their role in genetic conditions affecting hematology. For instance, a study focused on pyrimidine 5' nucleotidase (P5'N-1) deficiency, a condition that leads to hemolytic anemia and is linked with learning difficulties. The research provided insights into the genetic basis of the condition and identified mutations associated with the disorder (Marinaki et al., 2001). Similarly, research on dihydropyrimidinase (DHP) deficiency, related to pyrimidine degradation, revealed novel mutations and their effects on enzyme activity, further highlighting the importance of such compounds in genetic and enzymatic disorders (van Kuilenburg et al., 2007).

Safety and Hazards

The safety data sheet for pyrimidin-4-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-[(4-bromophenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAKTWQKNRFCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromobenzyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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